molecular formula C8H8N2O2S B14641356 3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione CAS No. 55656-33-2

3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione

Cat. No.: B14641356
CAS No.: 55656-33-2
M. Wt: 196.23 g/mol
InChI Key: ABFGHPQOIOOFGG-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a fused oxazole and pyridine ring system. The presence of a hydroxymethyl group and a thione group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates, resulting in the formation of thioureas. These intermediates can then undergo S-methylation followed by cyclization-aromatic substitution to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The thione group can be reduced to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the thione group allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

55656-33-2

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

3-(hydroxymethyl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine-2-thione

InChI

InChI=1S/C8H8N2O2S/c1-5-2-3-6-7(9-5)10(4-11)8(13)12-6/h2-3,11H,4H2,1H3

InChI Key

ABFGHPQOIOOFGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)OC(=S)N2CO

Origin of Product

United States

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